molecular formula C8H7BrN2S B1285150 6-Bromo-4-methyl-1,3-benzothiazol-2-amine CAS No. 681126-45-4

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1285150
CAS No.: 681126-45-4
M. Wt: 243.13 g/mol
InChI Key: CQNDRYGENLEDAA-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic organic compound with the molecular formula C8H7BrN2S. It is part of the benzothiazole family, which is known for its diverse chemical reactivity and broad spectrum of biological activities . This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-4-methyl-1,3-benzothiazol-2-amine involves the reaction of potassium thiocyanate with substituted anilines in the presence of a catalyst such as nano-BF3/SiO2. This method is efficient and yields high purity products under mild conditions . Another approach involves the bromination of 4-methyl-1,3-benzothiazol-2-amine using liquid bromine in acetic acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups attached to the benzothiazole ring .

Scientific Research Applications

6-Bromo-4-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-4-methylbenzothiazole
  • 6-Bromo-2-methyl-1,3-benzothiazole
  • 6-Bromo-2-hydrazino-1,3-benzothiazole
  • 6-Bromo-3-(prop-2-yn-1-yl)benzothiazol-2(3H)-imine

Uniqueness

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNDRYGENLEDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589442
Record name 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681126-45-4
Record name 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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